5-(Difluoromethyl)-1,4-dimethyl-1h-pyrazole
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Overview
Description
5-(Difluoromethyl)-1,4-dimethyl-1h-pyrazole is a chemical compound that has garnered significant interest in various fields of scientific research due to its unique structural and chemical properties. The presence of the difluoromethyl group in its structure imparts distinct reactivity and stability, making it a valuable compound in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-1,4-dimethyl-1h-pyrazole typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid to predominantly form the desired product . Another method involves the use of trifluoroacetic acid, which also leads to the formation of the compound but with different regioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-1,4-dimethyl-1h-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The difluoromethyl group can participate in substitution reactions, often facilitated by metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium or nickel for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated ketones or alcohols, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
5-(Difluoromethyl)-1,4-dimethyl-1h-pyrazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes and receptors in the body.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its stability and reactivity.
Materials Science: It serves as a precursor for the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-1,4-dimethyl-1h-pyrazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, enhancing the compound’s binding affinity and specificity . This interaction can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Difluoromethylpyrazolo[1,5-a]pyrimidine: This compound shares the difluoromethyl group and pyrazole ring but differs in its overall structure and reactivity.
7-Difluoromethylpyrazolo[1,5-a]pyrimidine: Similar to the above compound but with different regioselectivity in the placement of the difluoromethyl group.
Uniqueness
5-(Difluoromethyl)-1,4-dimethyl-1h-pyrazole is unique due to its specific substitution pattern and the presence of both difluoromethyl and dimethyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
5-(difluoromethyl)-1,4-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2/c1-4-3-9-10(2)5(4)6(7)8/h3,6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDSICRVLNUSEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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